molecular formula C10H18N2O B2948967 N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine CAS No. 626216-63-5

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine

Cat. No.: B2948967
CAS No.: 626216-63-5
M. Wt: 182.267
InChI Key: KOVNXYDPPORAOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of furan-2-ylmethanol with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine can be compared with similar compounds such as N,N-dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique properties of N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine make it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12(2)7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVNXYDPPORAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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